molecular formula C14H12O2 B1672330 4-BIPHENYLACETIC ACID CAS No. 5728-52-9

4-BIPHENYLACETIC ACID

カタログ番号: B1672330
CAS番号: 5728-52-9
分子量: 212.24 g/mol
InChIキー: QRZAKQDHEVVFRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Biphenylacetic acid (IUPAC: [1,1′-biphenyl]-4-ylacetic acid) is a biphenyl-substituted acetic acid derivative with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.25 g/mol . It crystallizes as a solid with a melting point of 164–165°C (reported range: 156–160°C, depending on purity) . The compound is notable for its role in pharmaceutical research, particularly as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For example, it has been incorporated into mutual prodrugs like BPA-QTME (combined with quercetin tetramethyl ether) to reduce gastrointestinal toxicity while retaining anti-inflammatory activity . Industrially, it undergoes esterification with ethanol using strong acid cation exchange resins (e.g., D001-CC), achieving conversion rates above 88.7% under optimized conditions .

準備方法

合成ルートと反応条件: フェルビナックは、触媒としてアミノ酢酸パラジウム錯体存在下、p-ブロモフェニル酢酸とフェニルボロン酸との反応によって合成することができます。 この反応は室温で2時間、純粋な水中で起こり、単純な分離と精製後、純粋な生成物が得られます . 別の方法では、無水三塩化アルミニウムの存在下、ビフェニルとモノエチルオキサリルクロリドを反応させた後、加水分解してフェルビナックを得ます .

工業生産方法: フェルビナックの工業生産は通常、環境に優しく効率的な合成方法を採用しています。 p-ブロモフェニル酢酸とフェニルボロン酸との反応は、穏やかな合成条件、少ない反応段階、高い生産性のために好まれます。 この方法は、グリーンで環境に優しく、大規模な工業生産に適しています .

化学反応の分析

反応の種類: フェルビナックは、次を含むさまざまな化学反応を受けます。

    酸化: フェルビナックは酸化されて対応するカルボン酸を形成することができます。

    還元: フェルビナックの還元により、アルコール誘導体が得られます。

    置換: フェルビナックは、特に芳香環で置換反応を受ける可能性があります。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: ハロゲン化反応やニトロ化反応は、それぞれハロゲンと硝酸を使用して行うことができます。

形成される主な生成物:

    酸化: カルボン酸。

    還元: アルコール誘導体。

    置換: ハロゲン化およびニトロ化誘導体。

4. 科学研究への応用

フェルビナックは、次を含む幅広い科学研究への応用があります。

    化学: ビフェニル誘導体の反応性を研究するためのモデル化合物として使用されます。

    生物学: 細胞プロセスや炎症経路への影響について調査されています。

    医学: 変形性関節症、関節リウマチ、筋肉の炎症の治療に広く使用されています。 .

    産業: 鎮痛と炎症の軽減のための局所用ゲルやフォームの製剤に使用されています。

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:
4-Biphenylacetic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, especially nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics. Its structure contributes to the efficacy of these drugs in pain management and inflammation reduction .

Case Study:
Research has demonstrated that this compound enhances the bioavailability of certain NSAIDs when used in combination with cyclodextrins. A study showed that the β-cyclodextrin complex of this compound significantly improved its absorption in rats, leading to better therapeutic outcomes .

Polymer Chemistry

Specialty Polymers:
In polymer chemistry, this compound is utilized to produce specialty polymers. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in the plastics industry .

Data Table: Properties of Polymers Enhanced by this compound

PropertyValue
Thermal StabilityIncreased (up to 20%)
Mechanical StrengthEnhanced (up to 30%)
Processing TemperatureReduced by 10°C

Organic Synthesis

Facilitating Complex Reactions:
The compound is employed in organic synthesis for the formation of complex organic molecules. Its reactivity allows chemists to explore new pathways for drug discovery and development .

Example Reaction:
One notable reaction involves using this compound in the synthesis of biphenyl derivatives, which are pivotal in developing various therapeutic agents.

Analytical Chemistry

Standardization in Quantification:
In analytical chemistry, this compound is utilized as a standard substance for quantifying related compounds. This application is critical for quality control in pharmaceutical manufacturing and environmental monitoring .

Case Study:
A study highlighted the use of this compound as an indicator in titrations involving lithium alkyls, demonstrating its effectiveness in providing accurate measurements during chemical analyses .

Environmental Applications

Biodegradable Materials:
Emerging research indicates that this compound can be integrated into biodegradable materials, contributing to sustainability efforts aimed at reducing plastic waste. This application aligns with global initiatives to develop eco-friendly alternatives .

作用機序

フェルビナックは、シクロオキシゲナーゼ (COX) 酵素、特に COX-2 の活性を阻害することによってその効果を発揮します。これらの酵素は、炎症、痛み、発熱を仲介する脂質化合物であるプロスタグランジンの生合成に重要な役割を果たしています。 COX 酵素を阻害することにより、フェルビナックはプロスタグランジンの生成を減らし、炎症と痛みを軽減します .

類似の化合物:

比較: フェルビナックは、その特異的な構造とフェンブフェンの活性代謝物としての役割のために独特です。ビプロフェンとゼンブシンは、フェルビナックと構造的に類似していますが、薬理学的特性と用途が異なります。フェルビナックは、局所的に使用でき、局所的な炎症と痛みの治療に効果的であるため、そのアナログとは異なります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Ethoxyphenylacetic Acid

  • Molecular Formula : C₁₀H₁₂O₃ (vs. C₁₄H₁₂O₂ for 4-biphenylacetic acid)
  • Properties : White to beige crystalline powder; BRN 1103143, CAS 4919-33-9 .
  • Key Differences : The ethoxy group (–OCH₂CH₃) replaces the biphenyl moiety, reducing lipophilicity and altering metabolic pathways. This compound is less studied in NSAID applications but serves as an intermediate in organic synthesis.

2-[2-(4-Chlorophenyl)phenyl]acetic Acid

  • Molecular Formula : C₁₄H₁₁ClO₂
  • CAS : 669713-87-5 .
  • Key Differences: A chlorine atom at the 4′-position introduces electron-withdrawing effects, increasing acidity (pKa) compared to this compound.

Substituted Derivatives with Enhanced Bioactivity

Flurbiprofen (2-Fluoro-α-methyl-4-biphenylacetic Acid)

  • Molecular Formula : C₁₅H₁₃FO₂
  • Properties : Melting point 110–111°C; marketed as a potent NSAID .
  • Key Differences : The addition of a fluorine atom and α-methyl group increases COX-1/COX-2 selectivity and metabolic stability. Flurbiprofen’s ester prodrugs (e.g., 1-acetoxyethyl ester) exhibit improved bioavailability .

4-Ethoxy-3-hydroxyphenylacetic Acid

  • Molecular Formula : C₁₀H₁₂O₄
  • CAS : 26691-28-1 .
  • Key Differences : The hydroxyl (–OH) and ethoxy (–OCH₂CH₃) groups enhance polarity, impacting solubility and renal excretion. This structural profile is common in metabolites of phenylacetic acid derivatives.

Carbocyclic and Heterocyclic Analogues

4-(4-Biphenylyl)butanoic Acid

  • Molecular Formula : C₁₆H₁₆O₂
  • CAS : 6057-60-9 .
  • Key Differences: The extended aliphatic chain (butanoic acid vs. This compound is less potent as an NSAID but explored in cancer research.

Adamantaneacetic Acid

  • Molecular Formula : C₁₂H₁₈O₂
  • Properties : Adamantane moiety confers high lipophilicity .
  • Key Differences : The rigid adamantane structure enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies.

Structural-Activity Relationships (SAR)

Modification Effect on Properties Example Compound
Biphenyl substitution Enhances aromatic stacking interactions with COX enzymes; increases lipophilicity This compound
Halogenation Increases acidity (lower pKa) and metabolic stability; improves enzyme binding 2-[2-(4-chlorophenyl)phenyl]acetic acid
Esterification Improves oral bioavailability; prodrugs reduce gastrointestinal irritation Flurbiprofen axetil
Aliphatic extension Alters tissue distribution; may reduce potency 4-(4-Biphenylyl)butanoic acid

生物活性

4-Biphenylacetic acid (BPAA), a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of fenbufen, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in various therapeutic contexts, supported by data tables and case studies.

Pharmacological Properties

Anti-Inflammatory Activity
BPAA exhibits potent anti-inflammatory effects by inhibiting the synthesis of prostaglandin E2 (PGE2), with an IC50 value of 3.2 µM in cell-free assays . This inhibition is critical for reducing inflammation-related pain and swelling.

Interaction with GABA Receptors
Research indicates that BPAA can interact with gamma-aminobutyric acid (GABA) receptors, potentially leading to functional blockade. This interaction is particularly significant when BPAA is co-administered with quinolone antibiotics, which may enhance the convulsant activity of these drugs .

  • Prostaglandin Synthesis Inhibition :
    BPAA inhibits cyclooxygenase enzymes, leading to decreased production of inflammatory mediators.
  • GABA Receptor Modulation :
    The compound's interaction with GABA receptors suggests a potential role in modulating CNS activity, which could have implications for seizure susceptibility when combined with other medications .
  • Bioavailability Enhancement :
    A study demonstrated that BPAA's bioavailability can be significantly improved by forming a solid inclusion complex with beta-cyclodextrin, enhancing its solubility and dissolution characteristics after oral administration .

Case Study 1: Convulsant Interaction in Rats

A study investigated the convulsant interaction between norfloxacin and BPAA in male Sprague-Dawley rats. The results showed that co-administration of BPAA significantly reduced the time to maximal seizures induced by norfloxacin from 25.6 minutes to 5.1 minutes at the highest dose (50 mg/kg) of BPAA . This suggests that BPAA may enhance the pro-convulsant effects of certain antibiotics.

Case Study 2: Bioavailability Improvement

In another study, researchers assessed the bioavailability of BPAA when complexed with beta-cyclodextrin. The findings indicated that this complex exhibited better solubility compared to uncomplexed BPAA, leading to quicker absorption and enhanced therapeutic efficacy in rats .

Data Tables

Property Value
IC50 for PGE2 Synthesis3.2 µM
Maximal Seizure Time (Control)25.6 minutes
Maximal Seizure Time (with BPAA)5.1 minutes
Bioavailability Enhancement Ratio1:1 with beta-cyclodextrin

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Biphenylacetic Acid with high purity?

  • Synthesis protocols should reference established organic chemistry techniques, such as Ullmann coupling or Suzuki-Miyaura reactions for biphenyl formation, followed by acetylation. Ensure purity by recrystallization from acetic acid (mp 164–165°C as a benchmark ). Cross-validate compound identity using SciFinder or Reaxys to confirm novelty or align with prior synthetic routes .

Q. How should researchers characterize the purity of this compound?

  • Key methods include:

  • Melting point analysis : Compare observed values (e.g., 156–160°C vs. 164–165°C ) to literature, noting discrepancies may arise from solvent choice or impurities.
  • Spectroscopic techniques : Use 1^1H/13^13C NMR to confirm aromatic protons and carboxylic acid groups.
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>97% ). Document solvent systems and column types for reproducibility .

Q. What are the critical steps in ensuring reproducibility when adapting literature synthesis protocols?

  • Clearly report reaction conditions (temperature, catalyst loading, solvent ratios) and purification steps. Address variability in melting points by standardizing recrystallization solvents and cooling rates . Use ChemDraw for structural verification and naming consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

  • Discrepancies may stem from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphs. Cross-reference synthesis protocols: for example, mp 156–160°C vs. 164–165°C could reflect differences in recrystallization solvents (acetic acid vs. ethanol). Calibrate equipment and adhere to ASTM guidelines for thermal analysis .

Q. What experimental design considerations are essential for evaluating this compound’s reproductive toxicity?

  • Base dose selection on prior toxicological data (e.g., scu-rat TDLo: 540 mg/kg over 17–22 days gestation ). Include positive controls (e.g., known teratogens) and monitor maternal health endpoints. Use EPA literature search strategies to identify data gaps, such as long-term endocrine effects .

Q. How do structural modifications (e.g., esterification) alter the toxicity profile of this compound?

  • Derivatives like 2-fluoroethyl esters exhibit higher toxicity (e.g., orl-rat LD50: 6 mg/kg ). Compare metabolic pathways: ester hydrolysis may release free acid in vivo. Use in vitro models (hepatocyte assays) to study metabolite formation and structure-activity relationships (SAR) .

Q. What analytical strategies validate this compound’s stability under experimental conditions?

  • Conduct forced degradation studies (heat, light, pH extremes) and monitor via HPLC-UV/MS. For in vitro assays, validate stability in cell culture media (e.g., DMEM at 37°C). Include degradation products in toxicity assessments .

Q. Methodological Best Practices

Q. How should researchers address conflicting data in published studies on this compound’s pharmacokinetics?

  • Perform meta-analysis using PRISMA guidelines to assess study quality (e.g., sample size, dosing regimens). Replicate key experiments under controlled conditions, and report methodological deviations (e.g., animal strain differences) that may explain variability .

Q. What are the ethical and technical considerations for in vivo vs. in vitro toxicological models?

  • In vivo : Follow institutional animal care protocols (IACUC) and include sham controls. Measure systemic exposure via plasma LC-MS/MS.
  • In vitro : Use primary cells (e.g., hepatocytes) over immortalized lines to improve translational relevance. Document passage number and media composition .

Q. How to optimize literature reviews for identifying understudied applications of this compound?

  • Use databases like PubMed and ECHA with keywords: “this compound AND (anti-inflammatory OR COX inhibition)”. Screen patents for industrial applications, but exclude commercial data per research scope .

Q. Data Presentation & Validation

Q. What are the best practices for presenting analytical data in publications?

  • Include raw data tables in appendices and processed data (e.g., NMR integrals, chromatograms) in the main text. Use GraphPad Prism for statistical analysis and avoid excessive jargon; define terms like “TDLo” and “LD50” .

Q. How to critically evaluate the reliability of historical toxicity studies on this compound?

  • Assess adherence to OECD/EPA guidelines (e.g., GLP compliance). Scrutinize methods for dose verification (e.g., HPLC vs. gravimetric dosing) and control group design. Recalculate statistical significance if raw data are accessible .

特性

IUPAC Name

2-(4-phenylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZAKQDHEVVFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045389
Record name Felbinac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-52-9
Record name Felbinac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5728-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Felbinac [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Felbinac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name felbinac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name felbinac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Felbinac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-biphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FELBINAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94WNJ5U8L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。